molecular formula C13H21NO B13191550 [(4-Ethylphenyl)methyl](1-methoxypropan-2-YL)amine

[(4-Ethylphenyl)methyl](1-methoxypropan-2-YL)amine

Cat. No.: B13191550
M. Wt: 207.31 g/mol
InChI Key: FLOFDWLGTHSQHV-UHFFFAOYSA-N
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Description

(4-Ethylphenyl)methylamine is an organic compound with the molecular formula C13H21NO and a molecular weight of 207.31 g/mol . This compound is characterized by the presence of an ethyl-substituted phenyl group, a methoxy group, and an amine group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethylphenyl)methylamine typically involves the reaction of 4-ethylbenzyl chloride with 1-methoxypropan-2-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

On an industrial scale, the production of (4-Ethylphenyl)methylamine may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Ethylphenyl)methylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or amides, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

(4-Ethylphenyl)methylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Ethylphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Ethylphenyl)methylamine is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s pharmacokinetics and pharmacodynamics compared to similar compounds .

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

N-[(4-ethylphenyl)methyl]-1-methoxypropan-2-amine

InChI

InChI=1S/C13H21NO/c1-4-12-5-7-13(8-6-12)9-14-11(2)10-15-3/h5-8,11,14H,4,9-10H2,1-3H3

InChI Key

FLOFDWLGTHSQHV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CNC(C)COC

Origin of Product

United States

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